molecular formula C16H10F4N2OS B2706933 [3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-fluorophenyl)methanone CAS No. 354556-60-8

[3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-fluorophenyl)methanone

Cat. No. B2706933
CAS RN: 354556-60-8
M. Wt: 354.32
InChI Key: MAPNOBSFUFSFHM-UHFFFAOYSA-N
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Description

“3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone” is a chemical compound . The compound can be found in various databases such as Chemicalbook .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[2,3-b]pyridin-2-yl group, a trifluoromethyl group, and a fluorophenyl group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, density, melting point, and boiling point . These properties can be determined using various analytical techniques .

Scientific Research Applications

Spectroscopic Properties and Theoretical Study

The spectroscopic properties of compounds similar to "3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone" have been extensively studied. Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of two 3-amino-substituted thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones in various solvents, providing insight into their excited-states and dual fluorescence. Quantum chemistry calculations supported these findings, indicating the existence of two rotamers with significant implications for their spectroscopic behavior and potential applications in fluorescence-based technologies (Al-Ansari, 2016).

Structural Analysis and Isomorphism

Research on isomorphous structures related to this compound demonstrated the chlorine-methyl (Cl-Me) exchange rule, providing a foundation for understanding the structural characteristics and potential reactivity of similar compounds. The detailed analysis of these structures, despite extensive disorder, enhances our understanding of their crystalline nature and potential applications in materials science (Rajni Swamy et al., 2013).

Anti-Tumor Agents

Compounds with structural similarities to "3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone" have shown potential as anti-tumor agents. Hayakawa et al. (2004) discovered that such compounds could selectively inhibit tumorigenic cell lines, suggesting their potential in developing new therapeutic agents for cancer treatment (Hayakawa et al., 2004).

Catalysis and Reaction Mechanisms

Research into the synthesis and structural analysis of related compounds has contributed to the field of catalysis. Studies on boric acid ester intermediates and their reactions provide valuable insights into developing new catalytic processes and synthetic strategies (Huang et al., 2021).

Drug Discovery and Pharmacological Applications

Several studies have explored the potential pharmacological applications of compounds structurally related to "3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone". For instance, research on P2X7 antagonists for mood disorders treatment indicates the broader applicability of such compounds in medicinal chemistry and drug discovery (Chrovian et al., 2018).

Future Directions

The future directions for research on this compound could include investigating its potential biological activity, determining its exact synthesis process, and studying its physical and chemical properties in more detail .

properties

IUPAC Name

[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F4N2OS/c1-7-6-10(16(18,19)20)11-12(21)14(24-15(11)22-7)13(23)8-2-4-9(17)5-3-8/h2-6H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPNOBSFUFSFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=CC=C(C=C3)F)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-fluorophenyl)methanone

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